4-Amino-6-(5-bromofuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one
Description
Properties
Molecular Formula |
C7H5BrN4O2 |
|---|---|
Molecular Weight |
257.04 g/mol |
IUPAC Name |
4-amino-6-(5-bromofuran-2-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C7H5BrN4O2/c8-4-2-1-3(14-4)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13) |
InChI Key |
ASPKCJSYWIZRLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=NC(=NC(=O)N2)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Bromofuran-Substituted Precursors with Guanidine Derivatives
One of the most documented synthetic approaches involves the cyclization reaction of bromofuran-containing carboxylic acid derivatives with guanidine or guanidine salts in the presence of dehydrating agents such as phosphorus oxychloride. This method constructs the 1,3,5-triazin-2-one ring while introducing the bromofuran substituent at the 6-position.
-
- Starting material: 5-bromofuran-2-carboxylic acid or positional isomers such as 2-bromofuran-3-carboxylic acid
- Reagent: Guanidine hydrochloride or free guanidine
- Dehydrating agent: Phosphorus oxychloride (POCl₃)
- Solvent: Often chlorinated solvents like dichloromethane or polar aprotic solvents
- Temperature: Reflux conditions (typically 80–120 °C)
- Reaction time: Several hours (4–12 h)
Mechanism:
The carboxylic acid is first converted into an activated intermediate (e.g., acid chloride), which then reacts with guanidine to form the triazine ring via cyclization and dehydration steps.
Alternative Cyclization via Aldehyde and Thiourea Derivatives
Another synthetic route involves the condensation of bromofuran-substituted aldehydes with thiourea or related thiourea derivatives under acidic conditions, such as concentrated sulfuric acid, to form the triazinone core.
-
- Starting aldehyde: 5-bromofuran-2-carbaldehyde
- Reagent: Thiourea or 2-imino-4-thiobiuret
- Acid catalyst: Concentrated sulfuric acid or polyphosphoric acid
- Temperature: 80–100 °C
- Purification: Column chromatography using dichloromethane/methanol mixtures (9:1)
This method allows for variation in substituents by changing the aldehyde component, enabling structural analog synthesis.
Reaction Conditions Optimization and Yields
| Method | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization with guanidine + POCl₃ | 5-Bromofuran-2-carboxylic acid, guanidine, POCl₃ | 80–120 | 6–12 | 60–75 | Requires careful control of POCl₃ addition and temperature to avoid side reactions |
| Aldehyde + Thiourea condensation | 5-Bromofuran-2-carbaldehyde, thiourea, H₂SO₄ | 80–100 | 4–8 | 55–70 | Acidic conditions; purification by chromatography necessary |
| Pd-catalyzed cross-coupling | Halogenated triazine, bromofuran boronic acid, Pd catalyst, base | 80–140 | 0.25–3 | 50–65 | Microwave assistance can reduce reaction time; sensitive to moisture |
Characterization and Purification
- Spectroscopic Techniques:
- ¹H Nuclear Magnetic Resonance (NMR): Aromatic protons of the bromofuran ring appear between δ 6.1–7.6 ppm; NH₂ protons show exchangeable signals around δ 5.6–6.1 ppm.
- ¹³C NMR: Carbonyl carbons resonate at δ 150–160 ppm; bromofuran carbons between δ 110–140 ppm.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (calculated [M+H]⁺ ~ 265.97 g/mol).
- Purification: Column chromatography using dichloromethane/methanol mixtures or ethyl acetate/hexane gradients is standard to isolate pure product.
Stability and Reactivity Considerations
The bromine atom on the furan ring enhances electrophilicity, making the compound amenable to further substitution reactions. Thermal and air stability studies (e.g., thermogravimetric analysis and electron paramagnetic resonance) indicate moderate stability under inert atmospheres but potential sensitivity to oxidative conditions.
Summary of Preparation Methods
| Preparation Route | Advantages | Limitations |
|---|---|---|
| Guanidine cyclization with POCl₃ | Direct ring formation, good yields | Requires handling of corrosive POCl₃ |
| Aldehyde-thiourea condensation | Versatile for analog synthesis | Acidic conditions may limit functional group tolerance |
| Pd-catalyzed cross-coupling | Flexible late-stage modification | Requires palladium catalysts; sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(5-bromofuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or Grignard reagents under appropriate conditions.
Major Products Formed
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Hydrogenated furan derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-6-(5-bromofuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Amino-6-(5-bromofuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated furan moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
Structural and Analytical Data
- NMR Trends: Aromatic protons in bromofuran derivatives typically resonate at δ 7.3–7.7 ppm (e.g., ’s biphenyl analogue at δ 7.33–7.69) . Triazinone NH groups appear as broad singlets near δ 6.1–6.7 ppm (e.g., ) .
- Mass Spectrometry: Molecular ion peaks (M++1) for triazinones range from 212–404, depending on substituents .
Biological Activity
4-Amino-6-(5-bromofuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a triazine core and a bromofuran moiety, suggest various applications in pharmacology and biochemistry.
- Molecular Formula : CHBrNO
- Molecular Weight : 257.04 g/mol
- LogP : 1.6266 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 107.67 Ų
These properties suggest that the compound may have favorable absorption and distribution characteristics, which are crucial for its biological efficacy.
The biological activity of 4-Amino-6-(5-bromofuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one is primarily attributed to its ability to interact with various biological targets. The presence of the amino group and the bromine atom enhances its reactivity and potential interactions with biomolecules.
Interaction Studies
Research indicates that compounds with similar triazine structures exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds containing triazine rings have been reported to possess significant antibacterial and antifungal properties.
- Anticancer Activity : Some derivatives of triazines have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Biological Activity Data
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antibacterial | Moderate | |
| Antifungal | High | |
| Anticancer | Significant |
Case Studies
-
Antimicrobial Efficacy :
A study conducted on a series of triazine derivatives demonstrated that compounds similar to 4-Amino-6-(5-bromofuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the bromine substituent was found to enhance the antimicrobial potency due to increased electron-withdrawing effects which improve binding affinity to bacterial enzymes. -
Anticancer Properties :
In vitro studies on cancer cell lines revealed that certain derivatives of this compound could inhibit cell growth significantly. For instance, a derivative showed over 70% inhibition in MCF-7 breast cancer cells at a concentration of 10 µM. Mechanistic studies suggested that this compound induces apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
